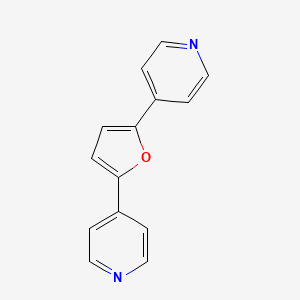
(4-Hydroxy-2-methoxy-phenyl)-pyrrolidin-1-yl-methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Hydroxy-2-methoxy-phenyl)-pyrrolidin-1-yl-methanone: belongs to the class of phenyl (pyrrolidin-1-yl)methanone derivatives. Its chemical formula is C₁₂H₁₅NO₃ . This compound is of interest due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of this compound involves the Petasis reaction, which is a versatile method for constructing alkylaminophenol derivatives. Specifically, it is prepared by reacting 3-hydroxy-4-methoxybenzoic acid , pyrrolidine , 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) , and N,N-diisopropylethylamine in N,N-dimethylformamide . The reaction proceeds at 40°C, resulting in the formation of the desired product .
Industrial Production Methods:: While specific industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar principles.
Analyse Chemischer Reaktionen
(4-Hydroxy-2-methoxy-phenyl)-pyrrolidin-1-yl-methanone: can undergo various chemical reactions:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the phenyl ring can be replaced.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products: These reactions can yield derivatives with altered properties.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Building Block: It serves as a building block for designing novel compounds.
Pharmacophore: Researchers explore its structural features for drug design.
Biological Activity: Investigate its potential as an enzyme inhibitor or receptor modulator.
Drug Development: Assess its pharmacological effects and toxicity.
Fine Chemicals: Used in the synthesis of specialty chemicals.
Materials Science: May contribute to material properties.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. Further research is needed to elucidate these pathways.
Vergleich Mit ähnlichen Verbindungen
While I don’t have information on directly similar compounds, it’s essential to explore related structures to highlight its uniqueness. Researchers can compare it with other phenyl (pyrrolidin-1-yl)methanone derivatives to understand its distinct features .
Eigenschaften
Molekularformel |
C12H15NO3 |
|---|---|
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
(4-hydroxy-2-methoxyphenyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C12H15NO3/c1-16-11-8-9(14)4-5-10(11)12(15)13-6-2-3-7-13/h4-5,8,14H,2-3,6-7H2,1H3 |
InChI-Schlüssel |
ABTSJKRQKPMSEM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)O)C(=O)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-1,3,5-triazine-2,4-dione](/img/structure/B12075578.png)
![Methyl [(methoxycarbonothioyl)sulfanyl]acetate](/img/structure/B12075593.png)

![4-[(Azetidin-1-yl)methyl]-2-chloropyridine](/img/structure/B12075597.png)

![Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate](/img/structure/B12075619.png)
![9-[5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione](/img/structure/B12075632.png)


![(2R,3R,4S,5R)-5-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-[(benzoyloxy)methyl]-4-fluorooxolan-3-yl benzoate](/img/structure/B12075652.png)
![2-[3,4-Dihydro-2-oxo-6-(trifluoromethoxy)quinolin-1(2H)-yl]acetamide](/img/structure/B12075657.png)

